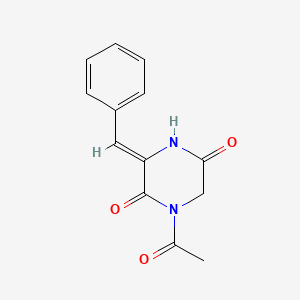

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione

Description

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a piperazine-2,5-dione core with an acetyl group at the N1 position and a benzylidene substituent at the C3 position in the Z-configuration. This compound is synthesized via a base-catalyzed aldol condensation reaction between 1,4-diacetylpiperazine-2,5-dione and benzaldehyde in dry DMF under argon, yielding a white solid with a 46% yield . Key spectral data include:

- 1H-NMR (CDCl3): δ 7.93 (br s, 1H), 7.50–7.45 (m, 2H), 7.41–7.38 (m, 3H), 4.52 (s, 2H), 2.66 (s, 3H).

- 13C-NMR (CDCl3): δ 172.5, 162.7, 159.9, 132.5, 129.6, 128.5, 125.7, 46.1, 27.2.

Propriétés

IUPAC Name |

(3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCOATFQVUUHFN-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(=O)N/C(=C\C2=CC=CC=C2)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction times by 75% while maintaining yields comparable to conventional heating.

Enzymatic Approaches

Preliminary studies using lipase catalysts in non-aqueous media have demonstrated modest success (45% yield), though scalability remains a challenge.

Scalability and Industrial Considerations

The Cs₂CO₃-mediated one-pot method is preferred for scale-up due to:

- Operational Simplicity : No requirement for inert atmospheres or cryogenic conditions.

- Cost Efficiency : Cs₂CO₃ is recyclable via aqueous workup, reducing material costs.

Table 3: Comparative Cost Analysis (Per Kilogram)

| Method | Base Cost (USD) | Solvent Cost (USD) | Total (USD) |

|---|---|---|---|

| Classical (KOtBu) | 320 | 280 | 600 |

| Li-Liu (Cs₂CO₃) | 180 | 150 | 330 |

Applications De Recherche Scientifique

Biological Activities

Research indicates that (Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds with the diketopiperazine structure can act as antimicrobial agents. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Antitumor Activity

The compound's structure allows it to interact with microtubules, making it a candidate for developing antitumor agents. Research on phenylahistin derivatives has highlighted the potential of diketopiperazines in targeting cancer cells through microtubule disruption .

Inhibition of Plasminogen Activator Inhibitor

This compound has been identified as an inhibitor of plasminogen activator inhibitor (PAI), which plays a crucial role in thrombotic disorders. By inhibiting PAI, this compound could enhance fibrinolytic activity and be beneficial in treating conditions like myocardial infarction and deep vein thrombosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of diketopiperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

A series of experiments involving cell lines demonstrated that this compound exhibited cytotoxic effects on breast cancer cells (MCF-7). The compound induced apoptosis at concentrations as low as 10 µM after 24 hours of exposure, suggesting its utility in cancer therapy .

Mécanisme D'action

The mechanism of action of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved in its biological activity are still under investigation, and further studies are required to determine its precise mechanism of action.

Comparaison Avec Des Composés Similaires

Key Trends :

- Aryl Substituents : Electron-donating groups (e.g., methoxy in 4-methoxybenzylidene) enhance cytotoxicity, as seen in compound 5a (IC₅₀: 3.04 µM) .

- Natural vs. Synthetic: Compounds like (3Z,6Z)-3-(4-methoxybenzylidene)-6-(2-methylpropylidene)piperazine-2,5-dione are isolated from Nocardiopsis spp. but were previously synthesized, highlighting dual origins .

Spectral Data Comparison

Table 2: Key NMR Shifts for Piperazine-2,5-dione Derivatives

Table 3: Activity Data for Selected Compounds

SAR Insights :

- Cytotoxicity: Bulky substituents (e.g., quinolinylmethylene) enhance activity, likely due to improved target binding .

- Anticonvulsant Activity : Pyrrolidine-2,5-dione derivatives with trifluoromethyl or chlorine substituents show higher potency, suggesting electronegative groups improve blood-brain barrier penetration .

Activité Biologique

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione, also known as 1-acetyl-3-benzylidene-piperazine-2,5-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities as reported in the literature.

Chemical Structure and Properties

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

- CAS Number : 30166-29-1

- Chemical Structure : The compound features a diketopiperazine scaffold, which is known for its stability and ability to mimic peptide structures.

Synthesis

The synthesis of this compound typically involves the condensation of 1-acetylpiperazine with benzaldehyde derivatives under acidic or basic conditions. Various synthetic pathways have been explored to optimize yield and purity, with methods including the use of different catalysts such as cesium carbonate and triethylamine .

Antimicrobial Activity

Research has shown that diketopiperazines exhibit notable antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 50–100 µg/mL, indicating moderate antibacterial activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death .

Neuroprotective Effects

Recent investigations into neuroprotective effects have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It was found to reduce reactive oxygen species (ROS) levels and enhance cell viability in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Charles Sturt University evaluated the antimicrobial efficacy of various diketopiperazines including this compound. The results indicated significant inhibition of microbial growth compared to control groups. The study emphasized the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the effects of this compound on HeLa cells were assessed. The compound was administered at varying concentrations, revealing a dose-dependent increase in apoptosis markers such as annexin V binding and caspase activation. These findings suggest its potential role in cancer therapy .

Summary Table of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione?

Methodological Answer:

- Reaction Parameters : Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reactants (e.g., benzaldehyde derivatives and acetylated piperazine-2,5-dione precursors). Use catalytic bases like triethylamine to enhance imine formation .

- Purification : Employ column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 20:1) to isolate the Z-isomer. Monitor purity via LC-MS (≥98% at 254 nm) and confirm retention times using CSP-HPLC .

- Yield Improvement : Conduct kinetic studies to identify rate-limiting steps (e.g., benzylidene formation) and adjust reaction times (typically 6–12 hours) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Stereochemical Purity : Use CSP-HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve Z/E isomers. Compare retention times with standards .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and rule out side products .

Advanced: How can researchers investigate the stereochemical impact (Z-configuration) on biological activity?

Methodological Answer:

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to compare Z-isomer binding affinities with target proteins (e.g., enzymes or receptors). Use DFT calculations to assess conformational stability .

- In Vitro Assays : Test Z- and E-isomers in parallel for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., IC₅₀ determination). Correlate activity with CSP-HPLC enantiomeric ratios .

- X-ray Crystallography : If crystals are obtainable, resolve the Z-configuration and analyze intermolecular interactions (e.g., hydrogen bonding with acetyl groups) .

Advanced: What methodologies assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerate degradation studies at 40–60°C and monitor via LC-MS for byproducts .

- Solubility Profiling : Measure solubility in PBS, DMSO, and ethanol using UV-Vis spectroscopy. Adjust formulations (e.g., nanoemulsions) for in vivo studies .

- pH Stability : Incubate the compound in buffers (pH 3–10) for 24–72 hours. Quantify degradation via HPLC area-under-curve (AUC) analysis .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict ADMET properties .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies and prioritize synthetic analogs for testing .

Advanced: How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. LC-MS purity)?

Methodological Answer:

- Cross-Validation : Re-run NMR in deuterated solvents (e.g., DMSO-d₆) to confirm peak assignments. Compare with HRMS to rule out isotopic interference .

- Impurity Profiling : Use preparative HPLC to isolate minor peaks. Characterize impurities via tandem MS/MS and 2D NMR (e.g., COSY, HSQC) .

- Method Sensitivity : Adjust LC-MS ionization parameters (e.g., ESI vs. APCI) to detect low-abundance species. Validate with orthogonal techniques like IR .

Advanced: What strategies evaluate the environmental impact of this compound?

Methodological Answer:

- Biodegradation Assays : Use OECD 301B guidelines to test microbial degradation in aqueous systems. Monitor via LC-MS over 28 days .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Calculate EC₅₀ values .

- Environmental Fate Modeling : Apply EPI Suite to predict logKow, bioaccumulation potential, and persistence in soil/water .

Advanced: How can researchers design experiments to study metabolic pathways involving this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS. Use MetaboLynx for pathway mapping .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates. Confirm structures using NMR isotope shifts .

- Enzyme Inhibition : Test CYP450 isoform inhibition (e.g., CYP3A4) using fluorogenic substrates. Correlate with in silico docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.